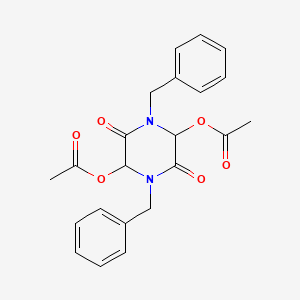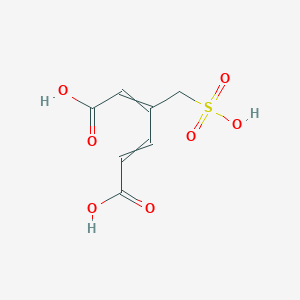
3-(Sulfomethyl)hexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sulfomethyl)hexa-2,4-dienedioic acid is an organic compound with the molecular formula C7H8O7S It is a derivative of hexa-2,4-dienedioic acid, featuring a sulfomethyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sulfomethyl)hexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the reaction of hexa-2,4-dienedioic acid with a sulfonating agent such as chloromethyl sulfone under controlled conditions. The reaction typically requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Sulfomethyl)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The sulfomethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
3-(Sulfomethyl)hexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(sulfomethyl)hexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The sulfomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The conjugated diene system allows for resonance stabilization, enhancing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-dienedioic acid: The parent compound without the sulfomethyl group.
Sorbic acid: A related compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
3-(Sulfomethyl)hexa-2,4-dienedioic acid is unique due to the presence of the sulfomethyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential for diverse applications compared to its parent compound and other similar molecules.
Propiedades
Número CAS |
96163-60-9 |
|---|---|
Fórmula molecular |
C7H8O7S |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
3-(sulfomethyl)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O7S/c8-6(9)2-1-5(3-7(10)11)4-15(12,13)14/h1-3H,4H2,(H,8,9)(H,10,11)(H,12,13,14) |
Clave InChI |
POPWSVQEQSUAPS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CC(=O)O)C=CC(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


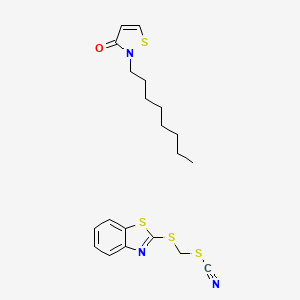
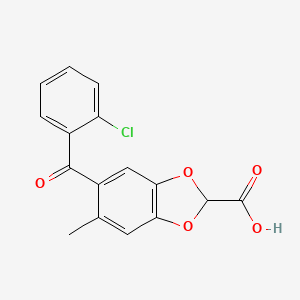
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
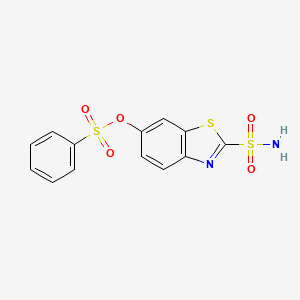
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
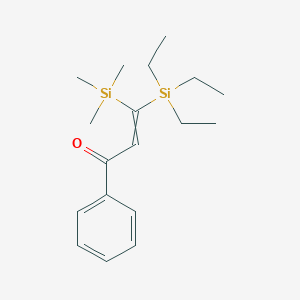
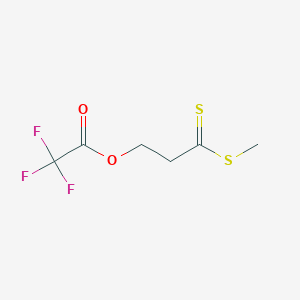
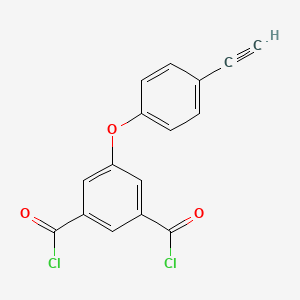
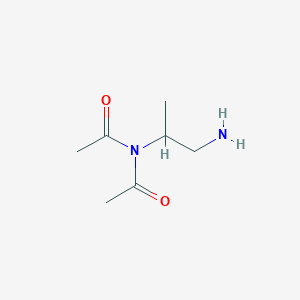
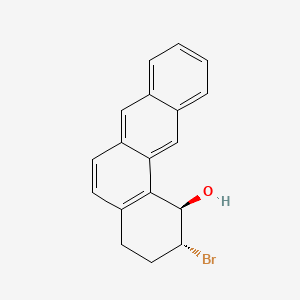
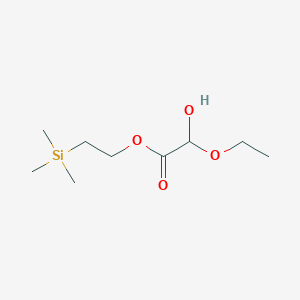
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
